4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: The introduction of a bromine atom to the benzene ring. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Amidation: The formation of the amide bond. This step often involves reacting the brominated benzene derivative with an amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Etherification: The introduction of the methoxyphenoxy group. This can be done through a nucleophilic substitution reaction where the phenol derivative reacts with a methoxy-substituted benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions, potentially forming quinones or other oxidized derivatives. Reduction reactions might target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming biaryl or styrene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Major Products
Substitution: Formation of various substituted benzamides or phenols.
Oxidation: Production of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a ligand in the study of protein-ligand interactions. Its aromatic structure and functional groups can interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of pharmaceutical agents.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its robust chemical structure and reactivity.
Mechanism of Action
The mechanism by which 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[2-(4-hydroxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
4-chloro-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide: Chlorine atom instead of bromine.
4-bromo-N-[2-(4-methoxyphenoxy)-5-(methyl)phenyl]benzamide: Methyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide distinguishes it from other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrF3NO3/c1-28-16-7-9-17(10-8-16)29-19-11-4-14(21(23,24)25)12-18(19)26-20(27)13-2-5-15(22)6-3-13/h2-12H,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZLKXMYJAOACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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